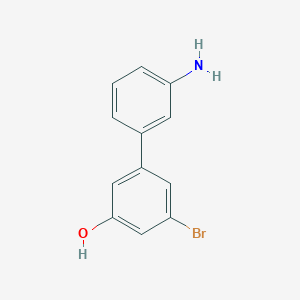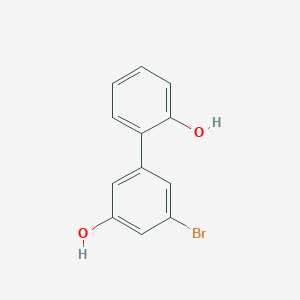
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, is an aromatic compound with a wide range of applications in organic synthesis, pharmaceuticals, and other industries. It is a versatile reagent that can be used as a starting material for a variety of reactions, including the synthesis of heterocyclic compounds, dyes, drugs, and other compounds. Its unique properties make it an ideal choice for a variety of applications.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of heterocyclic compounds and dyes, as well as in the synthesis of drugs and other compounds. It has also been used in the synthesis of polymers and as a precursor for the production of other compounds.
Wirkmechanismus
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, is a reagent that is used in a variety of reactions. It is a nucleophile, meaning that it can react with electrophiles, such as carbonyl compounds, to form new bonds. It can also react with other nucleophiles, such as amines, to form new bonds.
Biochemical and Physiological Effects
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, has not been reported to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, in laboratory experiments is its high purity and availability. It is easily accessible and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a variety of reactions. The main limitation of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%. One potential direction is to investigate its use in the synthesis of other compounds, such as heterocyclic compounds, dyes, and drugs. Another potential direction is to investigate its use as a catalyst in other reactions, such as the synthesis of polymers and other compounds. Finally, further research could be done to investigate the biochemical and physiological effects of this compound.
Synthesemethoden
3-Bromo-5-(3-hydroxymethylphenyl)phenol, 95%, can be synthesized from the reaction of 3-bromo-5-hydroxybenzaldehyde and 3-hydroxy-2-methylbenzoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The resulting product is a white crystalline solid.
Eigenschaften
IUPAC Name |
3-bromo-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLHAAFHRBRHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686371 |
Source


|
| Record name | 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261888-71-4 |
Source


|
| Record name | 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














